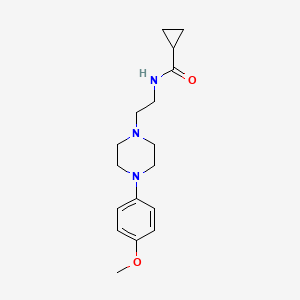
N-(2-(4-(4-甲氧基苯基)哌嗪-1-基)乙基)环丙烷甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry. This particular compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
Target of Action
The primary targets of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide are alpha1-adrenergic receptors . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .
Mode of Action
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide interacts with its targets, the alpha1-adrenergic receptors, by binding to them . This interaction can lead to the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors affects various biochemical pathways. These pathways are associated with numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .
Pharmacokinetics
The pharmacokinetic properties of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide include its absorption, distribution, metabolism, and excretion (ADME). These properties have been studied using in silico docking and molecular dynamics simulations, along with binding data . The results of these studies have identified promising lead compounds .
Result of Action
The molecular and cellular effects of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide’s action include changes in the levels of endogenous antioxidant enzymes . In addition, it has been observed that this compound can prevent lipid peroxidation and protein damage .
生化分析
Biochemical Properties
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. One of the primary interactions is with acetylcholinesterase, an enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. By inhibiting acetylcholinesterase, N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide increases acetylcholine levels, which can enhance cholinergic transmission. Additionally, this compound may interact with other proteins involved in oxidative stress responses, such as glutathione S-transferase and glutathione peroxidase, thereby influencing cellular antioxidant defenses .
Cellular Effects
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide exerts various effects on different cell types and cellular processes. In neuronal cells, this compound has been shown to enhance cognitive functions by increasing acetylcholine levels through acetylcholinesterase inhibition. It also influences cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Furthermore, N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide can modulate gene expression related to oxidative stress and apoptosis, thereby impacting cellular metabolism and survival .
Molecular Mechanism
The molecular mechanism of action of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine. Additionally, it may interact with other biomolecules, such as reactive oxygen species and antioxidant enzymes, to modulate oxidative stress responses. These interactions can lead to changes in gene expression, enzyme activity, and cellular signaling pathways, ultimately influencing cellular function and health .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products may form over extended periods. Long-term studies have shown that continuous exposure to N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide can lead to sustained increases in acetylcholine levels and enhanced cognitive functions in animal models. Prolonged exposure may also result in adaptive cellular responses, such as upregulation of acetylcholinesterase expression .
Dosage Effects in Animal Models
The effects of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide vary with different dosages in animal models. At low to moderate doses, the compound has been shown to enhance cognitive functions and reduce oxidative stress without significant adverse effects. At high doses, N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide may exhibit toxic effects, such as hepatotoxicity and neurotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide typically involves the reaction of 4-methoxyphenylpiperazine with an appropriate cyclopropanecarboxylic acid derivative. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
化学反应分析
Types of Reactions
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The amide bond can be reduced to form an amine derivative.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenylpiperazine derivatives.
Reduction: Formation of cyclopropylamine derivatives.
Substitution: Formation of halogenated or alkylated piperazine derivatives.
相似化合物的比较
Similar Compounds
Trazodone: An arylpiperazine-based compound used as an antidepressant.
Naftopidil: An alpha1-adrenergic receptor antagonist used to treat benign prostatic hyperplasia.
Urapidil: Another alpha1-adrenergic receptor antagonist used for hypertension management.
Uniqueness
N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanecarboxamide stands out due to its dual activity as both an acetylcholinesterase inhibitor and an alpha1-adrenergic receptor antagonist. This dual functionality makes it a promising candidate for the treatment of complex disorders that involve both cholinergic and adrenergic systems .
属性
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2/c1-22-16-6-4-15(5-7-16)20-12-10-19(11-13-20)9-8-18-17(21)14-2-3-14/h4-7,14H,2-3,8-13H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXIRNZZRDORRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
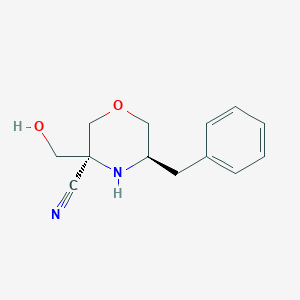

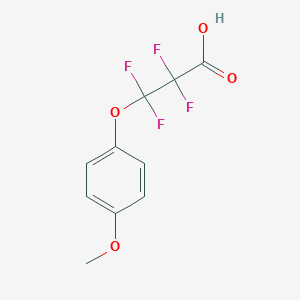
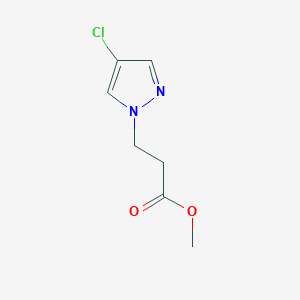
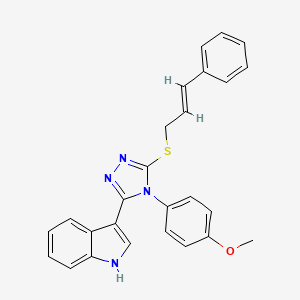
![1-[3-(4-METHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL]-4-(4-NITROPHENYL)PIPERAZINE](/img/structure/B2518921.png)
![6-chloro-3-[(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B2518922.png)
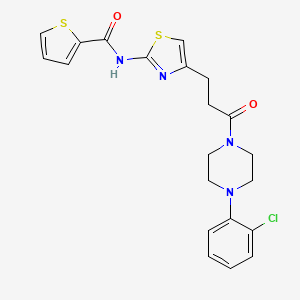
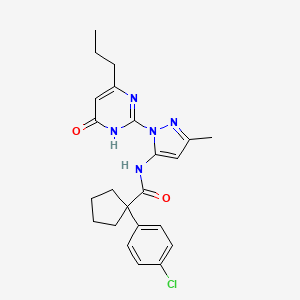
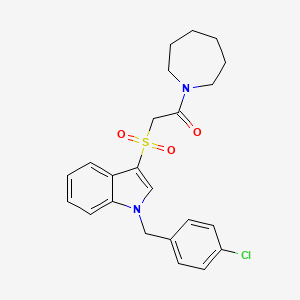
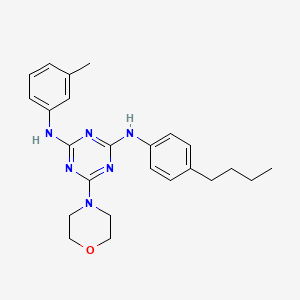
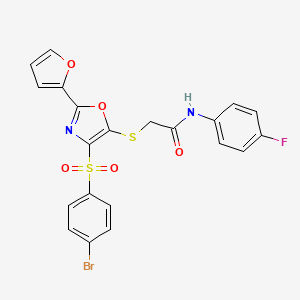
![[2-(Pentafluorophenoxy)ethyl]amine hydrochloride](/img/structure/B2518932.png)

